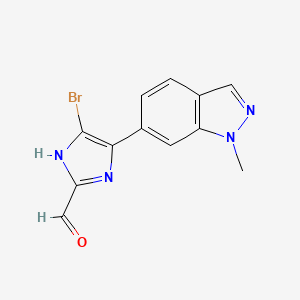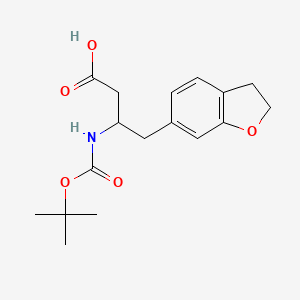
2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline compounds are characterized by a double-ring structure consisting of a benzene ring fused with a pyridine moiety. This particular compound is notable for its trifluoromethoxy group, which imparts unique chemical properties and enhances its biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which uses dichlorobis(triphenylphosphine)palladium(II) as a catalyst. This reaction couples 6-bromo- and 6,8-dibromo-quinolines with substituted phenylboronic acids to yield the desired quinoline derivatives .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions due to their efficiency and high yield. The use of metal-free ionic liquid-mediated reactions and green reaction protocols are also gaining popularity for their environmental benefits .
化学反応の分析
Types of Reactions: 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution: Halogenation reactions using bromine or chlorine to introduce halogen atoms into the quinoline ring.
Coupling Reactions: Suzuki–Miyaura coupling to form carbon-carbon bonds with phenylboronic acids.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, sulfuric acid, heat.
Substitution: Bromine, chlorine, N-halosuccinimides.
Coupling: Dichlorobis(triphenylphosphine)palladium(II), phenylboronic acids, base.
Major Products:
Oxidation: Carboxylic acids.
Substitution: Halogenated quinolines.
Coupling: Aryl-substituted quinolines.
科学的研究の応用
2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
- 8-Methoxy-5-(4-(trifluoromethoxy)phenyl)quinoline
- 8-Methoxy-5,7-bis(4-(trifluoromethoxy)phenyl)quinoline
- 8-Methoxy-5,7-bis(4-(methylthio)phenyl)quinoline
Uniqueness: 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid stands out due to its trifluoromethoxy group, which enhances its lipophilicity and biological activity. This makes it more effective in penetrating cell membranes and interacting with intracellular targets compared to other quinoline derivatives .
特性
分子式 |
C17H10F3NO3 |
|---|---|
分子量 |
333.26 g/mol |
IUPAC名 |
2-phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)24-14-8-4-7-11-12(16(22)23)9-13(21-15(11)14)10-5-2-1-3-6-10/h1-9H,(H,22,23) |
InChIキー |
JKVVNXWVBFBTTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


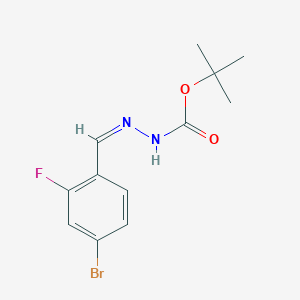
![2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide](/img/structure/B13712451.png)

![1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)
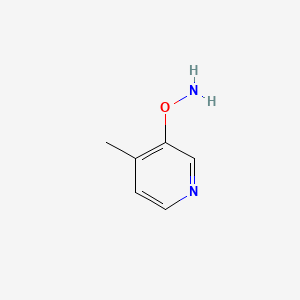
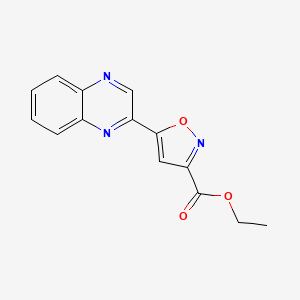
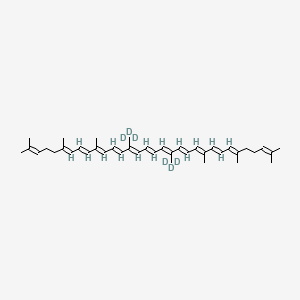
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
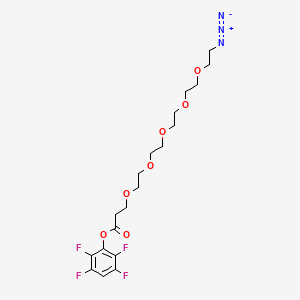
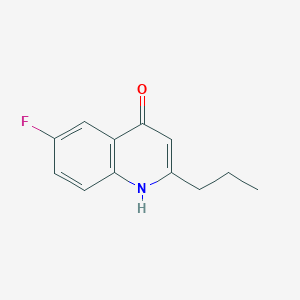
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)
